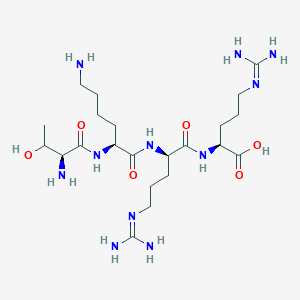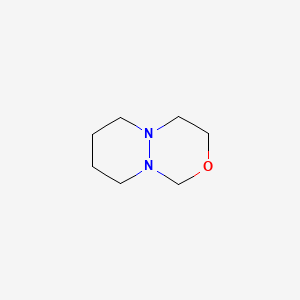
2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)- is an organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring. This particular compound features a furan ring and a phenyl ring, both substituted with nitro groups, connected by a propenone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)- typically involves the following steps:
Nitration of Furan and Benzene Rings: The furan and benzene rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Aldol Condensation: The nitrated furan and benzene derivatives undergo an aldol condensation reaction with an appropriate aldehyde or ketone to form the propenone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Amino derivatives
Substitution Products: Halogenated or nucleophile-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of nitration, reduction, and substitution reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The propenone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propen-1-one, 1-(2-nitrophenyl)-3-(2-nitrophenyl)-
- 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(4-nitrophenyl)-
- 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(3-nitrophenyl)-
Uniqueness
The unique combination of a furan ring and a phenyl ring, both substituted with nitro groups, imparts distinct chemical and biological properties to 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)-
Propiedades
| 77604-94-5 | |
Fórmula molecular |
C13H8N2O6 |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8N2O6/c16-11(12-7-8-13(21-12)15(19)20)6-5-9-3-1-2-4-10(9)14(17)18/h1-8H |
Clave InChI |
ATKJPGLDZNENQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)


